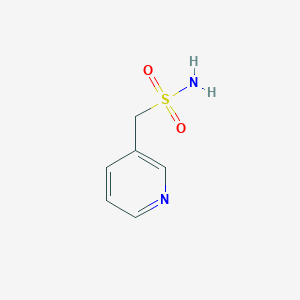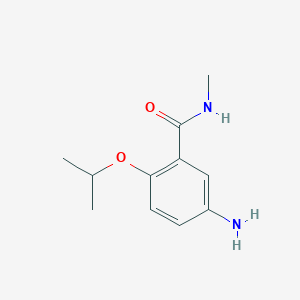
1-(Thiophen-2-ylmethyl)benzimidazol-5-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazoles, including “1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid”, can be achieved through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of “1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid” consists of a benzimidazole core with a thiophen-2-ylmethyl group at the 1-position and a carboxylic acid group at the 5-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazoles include condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods involve the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
1-(Thiophen-2-ylmethyl)benzimidazol-5-carbonsäure: ist eine Verbindung, die in der pharmazeutischen Industrie aufgrund ihres Benzimidazol-Kerns Aufmerksamkeit erregt hat. Benzimidazole sind bekannt für ihr Vorkommen in verschiedenen therapeutischen Medikamenten, die zur Behandlung einer Reihe von Krankheiten eingesetzt werden, darunter Krebs, Infektionskrankheiten und Bluthochdruck . Die strukturelle Ähnlichkeit von Benzimidazolen mit Purinen macht sie zu einem wichtigen Motiv im Wirkstoffdesign, das häufig zu Verbindungen mit einer breiten Palette pharmakologischer Aktivitäten führt, wie z. B. Antikrebs-, Antibakterien- und entzündungshemmende Wirkungen .
Synthese von heterocyclischen Verbindungen
Der Benzimidazol-Kern ist ein privilegiertes Pharmakophor in der Synthese von heterocyclischen Verbindungen. Die fragliche Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Benzimidazol-Derivate verwendet werden. Diese Derivate sind entscheidend für die Entwicklung von chiralen Liganden für die chemische Katalyse und als Synthons in der Wirkstoffforschung .
Antibakterielle Aktivität
Benzimidazol-Derivate, einschließlich derer, die von This compound abgeleitet sind, wurden auf ihre antimikrobielle Aktivität hin untersucht. Studien haben Wirksamkeit gegen eine Reihe von Krankheitserregern gezeigt, wie z. B. Methicillin-resistentes E. coli, MRSA, S. aureus, S. faecalis, MRSE und C. albicans . Dies unterstreicht das Potenzial der Verbindung für die Entwicklung neuer antimikrobieller Wirkstoffe.
Chemische Katalyse
Die Derivate der Verbindung können als chirale Liganden in der chemischen Katalyse dienen. Chirale Liganden sind unerlässlich, um Enantioselektivität in chemischen Reaktionen zu erreichen, was ein entscheidender Aspekt bei der Herstellung von Arzneimitteln und Feinchemikalien ist .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in these therapeutic effects.
Biochemische Analyse
Biochemical Properties
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as hepatitis C virus NS5B RNA-dependent RNA polymerase . This inhibition occurs through binding interactions that disrupt the enzyme’s normal function, thereby preventing viral replication. Additionally, this compound can interact with biopolymers due to its structural similarity to naturally occurring nucleotides .
Cellular Effects
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines such as HCT116, MCF7, and HeLa . This compound can induce cell cycle arrest and apoptosis, thereby inhibiting uncontrolled cell growth. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to its active site . This binding disrupts the enzyme’s normal function, preventing viral replication. Additionally, 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, can maintain their stability under various conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, allowing for optimal therapeutic outcomes .
Metabolic Pathways
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit specific enzymes involved in nucleotide synthesis, leading to changes in metabolite levels and cellular function .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues and cellular compartments, leading to localized effects on cellular function . Studies have shown that benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, can be efficiently transported and distributed within the body, allowing for sustained biological activity .
Subcellular Localization
The subcellular localization of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it influences enzyme activity and cellular metabolism .
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLDOQOQOBBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)






![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)

